molecular formula C31H34O8 B043624 ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate CAS No. 65556-30-1

((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate

Cat. No. B043624
CAS RN: 65556-30-1
M. Wt: 534.6 g/mol
InChI Key: IFCAMEQHKHEHBS-YOGXEWEVSA-N
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Description

((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate, also known as ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate, is a useful research compound. Its molecular formula is C31H34O8 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Glycosylation Studies

This compound is used for glycosylation in studies that assess novel synthetic inhibitors of selectin-mediated cell adhesion . Selectins are a family of cell adhesion molecules that play a crucial role in inflammation and cancer metastasis. By inhibiting these molecules, researchers can potentially develop new treatments for these conditions.

Entry to Spiroketal Glycosides

It has been used in studies to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion . Spiroketal glycosides are a type of organic compound that have potential applications in pharmaceuticals due to their biological activity.

Preparation of Tetra-O-acyl Monosaccharides

The compound is involved in the preparation of 2,3,4,6-tetra-O-acyl monosaccharides . These acylated monosaccharides have various applications in the synthesis of complex carbohydrates and glycoconjugates, which are important in biological processes.

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAMEQHKHEHBS-YOGXEWEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445586
Record name 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate

CAS RN

65556-30-1
Record name 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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